Corticatic acid A Corticatic acid A
Brand Name: Vulcanchem
CAS No.: 160219-89-6
VCID: VC21356187
InChI: InChI=1S/C31H44O3/c1-2-30(32)28-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)34/h1,6,8,23,25-26,28,30,32H,3-5,7,9-11,13,15-22,24H2,(H,33,34)/b8-6-,25-23-,28-26+
SMILES: C#CC(C=CCCCCCC#CCC=CCCCCCCCCCCCC=CC#CC(=O)O)O
Molecular Formula: C31H44O3
Molecular Weight: 464.7 g/mol

Corticatic acid A

CAS No.: 160219-89-6

Cat. No.: VC21356187

Molecular Formula: C31H44O3

Molecular Weight: 464.7 g/mol

* For research use only. Not for human or veterinary use.

Corticatic acid A - 160219-89-6

Specification

CAS No. 160219-89-6
Molecular Formula C31H44O3
Molecular Weight 464.7 g/mol
IUPAC Name (4Z,17Z,27E)-29-hydroxyhentriaconta-4,17,27-trien-2,20,30-triynoic acid
Standard InChI InChI=1S/C31H44O3/c1-2-30(32)28-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)34/h1,6,8,23,25-26,28,30,32H,3-5,7,9-11,13,15-22,24H2,(H,33,34)/b8-6-,25-23-,28-26+
Standard InChI Key ACNZSZPAYNDIRJ-SWFYLXDKSA-N
Isomeric SMILES C#CC(/C=C/CCCCCC#CC/C=C\CCCCCCCCCCC/C=C\C#CC(=O)O)O
SMILES C#CC(C=CCCCCCC#CCC=CCCCCCCCCCCCC=CC#CC(=O)O)O
Canonical SMILES C#CC(C=CCCCCCC#CCC=CCCCCCCCCCCCC=CC#CC(=O)O)O

Introduction

Chemical Structure and Properties

Molecular Structure

Corticatic acid A is characterized by its unique carbon-carbon triple bond functionality typical of polyacetylenic compounds. Its IUPAC name is (4Z,17Z,27E)-29-hydroxyhentriaconta-4,17,27-trien-2,20,30-triynoic acid, reflecting its complex structure featuring multiple unsaturated bonds . The molecular formula is C31H44O3 with a carboxylic acid group that contributes to its acidic properties . The structure contains three carbon-carbon triple bonds (at positions 2, 20, and 30), three carbon-carbon double bonds (at positions 4, 17, and 27), and a hydroxyl group at position 29 .

Physical and Chemical Properties

Corticatic acid A possesses several important physical and chemical properties that contribute to its biological activity and pharmaceutical potential. These properties are summarized in the following table:

PropertyValueReference
Molecular Weight464.7 g/mol
Molecular FormulaC31H44O3
XLogP3-AA10.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count19
Exact Mass464.32904526 Da

The compound exhibits characteristics of carboxylic acids, including acidity due to the carboxyl group (COOH) . With a high XLogP3-AA value of 10.1, corticatic acid A demonstrates significant lipophilicity, which influences its behavior in biological systems and may contribute to its ability to penetrate cell membranes .

Spectroscopic Characteristics

The structure of corticatic acid A has been elucidated using various spectroscopic methods. Its chemical identity can be represented by several identifiers including:

  • InChI: InChI=1S/C31H44O3/c1-2-30(32)28-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)34/h1,6,8,23,25-26,28,30,32H,3-5,7,9-11,13,15-22,24H2,(H,33,34)/b8-6-,25-23-,28-26+

  • InChIKey: ACNZSZPAYNDIRJ-SWFYLXDKSA-N

  • SMILES: C#CC(/C=C/CCCCCC#CC/C=C\CCCCCCCCCCC/C=C\C#CC(=O)O)O

These spectroscopic identifiers provide standardized representations of the compound's structure that can be used across different chemical databases and research platforms.

Biological Source and Occurrence

Marine Sponge Petrosia corticata

Corticatic acid A was originally isolated from the marine sponge Petrosia corticata, a species known to produce various bioactive compounds . Marine sponges are recognized as rich sources of novel bioactive compounds, particularly acetylenic acids with diverse biological activities. Petrosia species have yielded numerous compounds with pharmaceutical potential, making them important targets for natural product research.

Related Natural Compounds

Corticatic acid A belongs to a family of compounds that includes corticatic acids B and C, which were isolated alongside it from Petrosia corticata . Additionally, later research identified more congeners during the process of isolating authentic corticatic acid A . These related compounds share structural similarities and often exhibit comparable biological activities. Another structurally related compound isolated from Petrosia species is petrosolic acid, which has been reported to inhibit HIV reverse transcriptase .

Biological Activities

Antifungal Properties

One of the most significant biological activities of corticatic acid A is its antifungal properties. The compound has demonstrated activity against Mortierella ramanniana, a fungal species . This antifungal activity suggests potential applications in agricultural or pharmaceutical contexts, particularly as resistance to existing antifungal compounds continues to emerge as a challenge in both fields.

Enzyme Inhibition

Corticatic acid A has been identified as an inhibitor of geranylgeranyltransferase type I (GGTase I), an enzyme involved in the post-translational modification of proteins. This enzyme plays roles in various cellular processes, including cell signaling and proliferation. The inhibition of GGTase I is particularly significant because this enzyme is implicated in multiple disease processes, including cancer, making inhibitors potentially valuable as therapeutic agents.

Structure-Activity Relationships

The biological activities of corticatic acid A are closely related to its unique structural features, particularly its polyacetylenic nature. The presence of multiple unsaturated bonds (both triple and double bonds) likely contributes to its ability to interact with biological targets. The carboxylic acid group provides additional functionality that may be important for binding to receptors or enzymes. Comparison with structurally related compounds suggests that specific functional groups and their spatial arrangement within the molecule are crucial determinants of biological activity.

Research Findings and Applications

Recent Advances in Understanding

The structural revision of corticatic acid A represents a significant advancement in understanding this compound . This revision highlighted the importance of thorough structural analysis and suggested that the structures of other corticatic acids may also need reassessment. The isolation of additional congeners during this process has expanded our understanding of this class of compounds and their structural diversity.

Methods of Analysis and Characterization

Isolation Techniques

The isolation of corticatic acid A from marine sponges involves several steps, including extraction with organic solvents, followed by various chromatographic techniques to purify the compound. The original isolation from Petrosia corticata utilized spectroscopic methods to determine the structure . Modern approaches may incorporate advanced chromatographic methods such as high-performance liquid chromatography (HPLC) and various forms of column chromatography.

Analytical Methods

The characterization of corticatic acid A relies on a range of analytical techniques. Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy, are essential for structural elucidation. The revised structure of corticatic acid A was determined through careful analysis using these spectroscopic techniques . Additionally, computational approaches can provide insights into the three-dimensional structure and physical properties of the compound.

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